

# spectroscopic data of 2-Nitrocyclohexanone (1H NMR, 13C NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Nitrocyclohexanone

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# Spectroscopic Profile of 2-Nitrocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrocyclohexanone**, a key intermediate in various synthetic pathways. The following sections detail its characteristic signatures in <sup>1</sup>H Nuclear Magnetic Resonance (NMR), <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

# **Spectroscopic Data Summary**

The following tables summarize the expected quantitative spectroscopic data for **2-Nitrocyclohexanone**. These values are based on typical chemical shifts and absorption frequencies for the functional groups and structural motifs present in the molecule.

#### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.8 - 5.0	dd	1H	H-2 (methine proton alpha to nitro and carbonyl groups)
~2.4 - 2.6	m	2H	H-6 (methylene protons alpha to the carbonyl group)
~2.0 - 2.2	m	2H	H-3 (methylene protons)
~1.7 - 1.9	m	4H	H-4, H-5 (methylene protons)

# <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Atom
~205 - 215	C=O (C-1)
~90 - 95	C-NO <sub>2</sub> (C-2)
~35 - 40	C-6
~25 - 30	C-3
~20 - 25	C-4, C-5

# **IR (Infrared) Spectroscopy Data**

Technique: Attenuated Total Reflectance (ATR)



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2940 - 2860	Medium	C-H (alkane) stretching
~1715 - 1735	Strong	C=O (ketone) stretching
~1550 - 1570	Strong	N-O asymmetric stretching (nitro group)
~1370 - 1390	Strong	N-O symmetric stretching (nitro group)

#### **MS (Mass Spectrometry) Data**

Ionization Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity (%)	Possible Fragment
143	Moderate	[M] <sup>+</sup> (Molecular Ion)
97	Moderate	[M - NO <sub>2</sub> ]+
83	High	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
69	Moderate	[C5H9] <sup>+</sup>
55	High	[C4H7]+
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 10-20 mg of **2-Nitrocyclohexanone** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer.



- ¹H NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment.
   Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Carbon-13 spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A spectral width of 240 ppm and a relaxation delay of 2 seconds are used. Due to the low natural abundance of <sup>13</sup>C, several hundred to a few thousand scans are typically required.
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform. The resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

#### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid 2-Nitrocyclohexanone is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
   spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is acquired. Typically, 32 scans are co-added at a spectral resolution of 4 cm<sup>-1</sup> to improve the signal-to-noise ratio.
- Data Processing: The final IR spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

# Mass Spectrometry (MS)

Sample Introduction and Chromatography: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC). A dilute solution of 2-Nitrocyclohexanone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., HP-5MS) suitable for separating non-polar to semi-polar compounds. The oven temperature is programmed to ramp from a low initial



temperature (e.g., 60 °C) to a final temperature (e.g., 250 °C) to ensure the elution of the analyte.

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

# **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Nitrocyclohexanone**.



### Sample Preparation 2-Nitrocyclohexanone Dissolution in **Direct Application** Deuterated Solvent (NMR) (ATR-IR) or Volatile Solvent (GC-MS) Data Acquisition FTIR Spectrometer GC-MS System **Data Processing Fourier Transform** Data Interpretation Functional Group Fragmentation Pattern Peak Integration Identification Structure Elucidation

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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